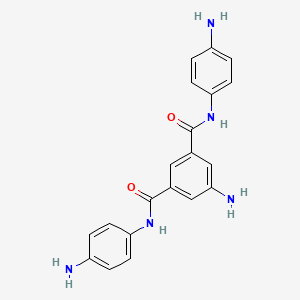![molecular formula C12H15N3O2S3 B14370990 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide CAS No. 91173-56-7](/img/structure/B14370990.png)
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is a chemical compound with a complex structure that includes a benzothiophene ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the benzothiophene ring. The benzothiophene can be synthesized through a cyclization reaction involving a suitable precursor. The next step involves the introduction of the sulfanyl group, which can be achieved through a nucleophilic substitution reaction. Finally, the sulfamoylpropanimidamide moiety is introduced through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The specific methods used can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfamoyl group.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiophene ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(1-Benzothiophen-2-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
- 3-{[(1-Benzothiophen-4-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
- 3-{[(1-Benzothiophen-5-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
Uniqueness
3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is unique due to the specific position of the benzothiophene ring and the sulfanyl group. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. The specific interactions with molecular targets can also differ, leading to distinct applications in research and industry.
Propiedades
Número CAS |
91173-56-7 |
|---|---|
Fórmula molecular |
C12H15N3O2S3 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-ylmethylsulfanyl)-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C12H15N3O2S3/c13-12(15-20(14,16)17)5-6-18-7-9-8-19-11-4-2-1-3-10(9)11/h1-4,8H,5-7H2,(H2,13,15)(H2,14,16,17) |
Clave InChI |
NORSJCFXYANYCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CSCCC(=NS(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


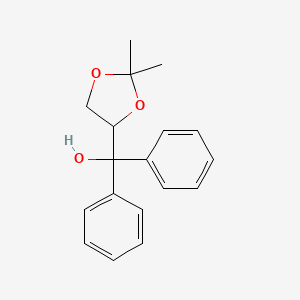
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
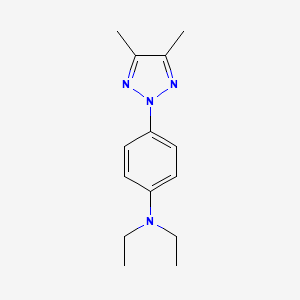
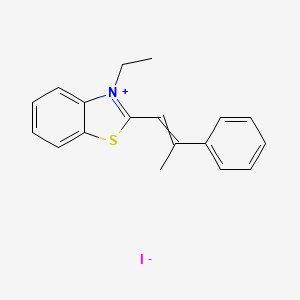
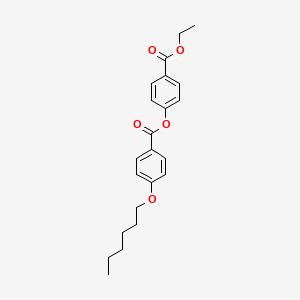
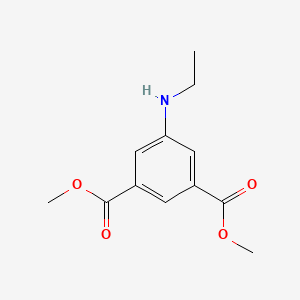
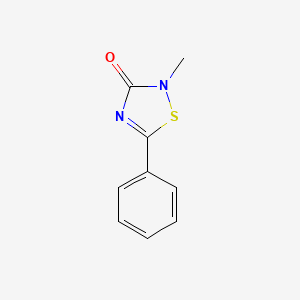
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
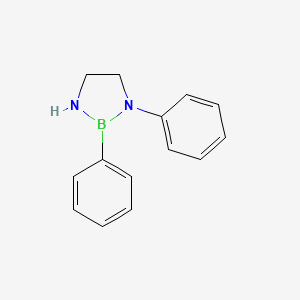
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
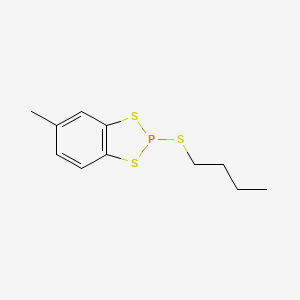

![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
